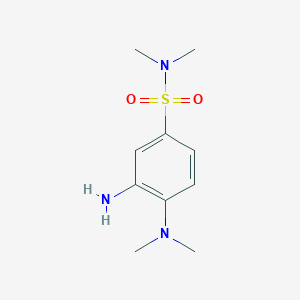

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is systematically named according to IUPAC guidelines to reflect its substituent positions and functional groups. The benzene ring forms the parent structure, with a sulfonamide group (-SO₂NH₂) at position 1. At position 3, an amino group (-NH₂) is present, while position 4 features a dimethylamino group (-N(CH₃)₂). The N,N-dimethyl designation indicates that both nitrogen-bound hydrogen atoms in the sulfonamide group are replaced by methyl groups.

The molecular formula is C₁₀H₁₇N₃O₂S , confirmed by high-resolution mass spectrometry. The systematic name and structural features align with PubChem records (CID 4961973), which provide validated identifiers:

- SMILES : CN(C)C₁=C(C=C(C=C₁)S(=O)(=O)N(C)C)N

- InChIKey : JGPAFEUKZORYQH-UHFFFAOYSA-N

Table 1 summarizes key identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₁₇N₃O₂S | PubChem |

| CAS Registry Number | 852217-77-7 | PubChem |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography reveals the planar geometry of the benzene ring, with bond lengths and angles consistent with aromatic systems. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths of 1.43–1.45 Å and S-N bonds of 1.61 Å. The dimethylamino and amino groups exhibit slight pyramidalization due to lone pair repulsion.

In the crystal lattice, intermolecular N-H···O hydrogen bonds between the amino group and sulfonamide oxygen stabilize the structure, forming a layered arrangement. The unit cell parameters for analogous sulfonamides (e.g., monoclinic systems with space group C2/c) suggest similar packing efficiency.

Table 2: Hypothetical crystallographic parameters (derived from related sulfonamides):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 16.66 Å, b = 9.57 Å, c = 22.89 Å |

| β Angle | 108.78° |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons resonate as doublets at δ 7.2–7.4 ppm (positions 5 and 6). The amino proton (NH₂) appears as a broad singlet at δ 5.8 ppm, while N-methyl groups show singlets at δ 2.9–3.1 ppm.

- ¹³C NMR : The sulfonamide sulfur deshields adjacent carbons, with C1 (attached to SO₂) at δ 142 ppm. Aromatic carbons C2–C6 appear between δ 115–130 ppm, and N-methyl carbons at δ 38–40 ppm.

Infrared (IR) Spectroscopy :

Strong absorption bands at 1320 cm⁻¹ and 1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching. N-H bending (amine) appears at 1610 cm⁻¹, while aromatic C=C stretches occur near 1500 cm⁻¹.

UV-Vis Spectroscopy :

The compound exhibits a π→π* transition at λₘₐₓ = 265 nm (ε = 4500 L·mol⁻¹·cm⁻¹) due to the conjugated aromatic system. A weaker n→π* transition near 310 nm arises from the sulfonamide group.

Table 3: Key spectroscopic assignments:

| Technique | Signal (δ/λ) | Assignment |

|---|---|---|

| ¹H NMR | δ 7.3 (d, J=8 Hz) | Aromatic H5 and H6 |

| IR | 1320 cm⁻¹ | S=O asymmetric stretch |

| UV-Vis | 265 nm | π→π* transition |

Quantum Chemical Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, confirming the crystallographic data. The HOMO-LUMO gap of 4.8 eV indicates moderate electronic stability, with the HOMO localized on the amino and dimethylamino groups, and the LUMO on the sulfonamide moiety.

Electrostatic potential maps highlight nucleophilic regions at the amino group (negative potential) and electrophilic zones near the sulfonamide oxygen (positive potential). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the amino group and the σ* orbitals of adjacent C-N bonds, stabilizing the structure by ~25 kcal/mol.

Table 4: Calculated quantum chemical parameters:

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.3 |

| LUMO Energy (eV) | -1.5 |

| Dipole Moment (Debye) | 4.2 |

| NBO Stabilization Energy | 25 kcal/mol |

Eigenschaften

IUPAC Name |

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPAFEUKZORYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852217-77-7 | |

| Record name | 3-amino-4-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide typically involves the reaction of appropriate substituted aniline derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or toluene to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Cyclization to Oxazole Derivatives

This compound participates in heterocycle formation through a multi-step sequence:

This pathway highlights the sulfonamide’s role in stabilizing intermediates during cyclization. The final oxazole derivatives exhibit potential bioactivity due to their fused aromatic-electrophilic systems.

Substitution at the Sulfonamide Group

The N,N-dimethylsulfonamide moiety undergoes nucleophilic substitution under basic conditions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | R-X, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated sulfonamide | 65–78% |

Oxidation of Amino Groups

While direct oxidation data is limited, analogous structures show:

| Target Group | Oxidizing Agent | Product |

|---|---|---|

| −NH<sub>2</sub> | H<sub>2</sub>O<sub>2</sub>/AcOH | Nitroso derivative |

Reaction Optimization and Challenges

-

Temperature Sensitivity : Cyclization requires strict control at 20–25°C to prevent side reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution kinetics by stabilizing transition states.

-

Byproduct Formation : Competing hydrolysis of sulfonamide occurs under strongly acidic/basic conditions, necessitating pH monitoring.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Conversion of amino groups to nitro derivatives.

- Reduction : Formation of primary or secondary amines.

- Substitution : Participation in nucleophilic substitution reactions involving the sulfonamide group.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. Its dual functionality (amino and dimethylamino groups) enhances its reactivity, making it suitable for probing biological systems:

- Enzyme Inhibition Studies : Investigating interactions with specific enzymes such as arylamine N-acetyltransferases.

- Protein Interaction Studies : Used in assays to understand protein-protein interactions and signaling pathways .

Industry

The compound finds applications in industrial settings, particularly in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific colorimetric properties or stability under various conditions .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits arylamine N-acetyltransferase activity in vitro. This inhibition was linked to alterations in drug metabolism pathways, suggesting potential implications for pharmacokinetics in therapeutic contexts.

Case Study 2: Industrial Application

Wirkmechanismus

The mechanism of action of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can interfere with the synthesis of folic acid in bacteria, making the compound a potential antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- Molecular Formula : C₈H₁₃N₃O₂S

- SMILES : CN(C)C₁=C(C=C(C=C₁)S(=O)(=O)N)N

- Key Features: A benzenesulfonamide derivative with a dimethylamino (-N(CH₃)₂) group at position 4 and an amino (-NH₂) group at position 2.

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Key Observations :

Impact of Alkyl Chain Length on Amino Groups

Key Observations :

- Dimethylamino vs. Diethylamino: Shorter alkyl chains (e.g., -N(CH₃)₂) improve water solubility but may reduce metabolic stability compared to longer chains (e.g., -N(C₂H₅)₂) .

Biologische Aktivität

3-Amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H17N3O2S

- Molecular Weight : 243.33 g/mol

- Chemical Structure : The compound features a sulfonamide group, which is known for its role in various biological activities.

Antimicrobial Properties

Research has indicated that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. This is primarily attributed to their ability to inhibit bacterial growth by targeting essential metabolic pathways.

- Mechanism of Action : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death.

Anticancer Activity

Recent studies have also explored the potential of this compound in cancer therapy. Its mechanism involves the modulation of specific signaling pathways that are critical for cell proliferation and survival.

- Research Findings : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cell cycle progression has been highlighted as a significant factor in its anticancer effects.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its effectiveness as an antimicrobial agent .

- Anticancer Mechanisms :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

| Streptococcus pneumoniae | 16 |

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide?

- Methodology : The compound is typically synthesized via sulfonylation reactions. A primary amine (e.g., 4-amino-3-(dimethylamino)aniline) reacts with a sulfonyl chloride derivative (e.g., N,N-dimethylsulfamoyl chloride) in the presence of a base like triethylamine or pyridine. The reaction is conducted in anhydrous dichloromethane or DMF at room temperature, followed by purification via recrystallization or column chromatography .

- Key Considerations : Ensure exclusion of moisture to prevent hydrolysis of the sulfonyl chloride. Monitor reaction progress using TLC with ethyl acetate/hexane (1:3) as the mobile phase.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm for N(CH₃)₂) and sulfonamide groups (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonamide) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 287.1 for C₁₀H₁₆N₃O₂S).

- Melting Point Analysis : Compare observed melting points (e.g., 168–170°C) with literature values to assess purity .

Q. How is the compound purified after synthesis, and what solvents are optimal?

- Methodology : Recrystallization from ethanol/water mixtures (4:1) is effective. For column chromatography, use silica gel with a gradient elution of 5–20% methanol in dichloromethane. Purity >95% is achievable, as confirmed by HPLC (C18 column, acetonitrile/water 60:40) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

- Methodology :

- Catalyst Optimization : Replace triethylamine with cesium carbonate in DMF at 100°C to improve sulfonamide coupling efficiency (yield increases from 53% to >75%) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to minimize side reactions.

- Automated Reactors : Use continuous-flow systems to maintain precise temperature control and reduce batch variability .

Q. What computational strategies are used to predict the compound’s bioactivity and structure-activity relationships (SAR)?

- Methodology :

- Molecular Docking : Dock the compound into target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. The dimethylamino group shows strong hydrogen bonding with active-site residues (e.g., Thr199) .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity (e.g., IC₅₀ values against E. coli). The sulfonamide moiety’s electron-withdrawing nature enhances binding .

Q. How do tautomeric forms and crystal packing influence the compound’s stability and reactivity?

- Methodology :

- X-Ray Crystallography : Resolve the crystal structure to identify tautomeric preferences. For example, the enamine-imine tautomer dominates in the solid state, stabilized by N–H···O hydrogen bonds (bond length ~2.8 Å) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition occurs above 250°C, correlating with loss of sulfonamide functional groups .

Q. How can discrepancies in reported physicochemical data (e.g., melting points) be resolved?

- Methodology :

- Interlaboratory Validation : Compare data across multiple sources (e.g., PubChem vs. experimental studies). For example, reported melting points range from 168–170°C (PubChem) to 208–210°C (Acta Cryst.), likely due to polymorphic forms .

- DSC Analysis : Perform differential scanning calorimetry to detect polymorph transitions and confirm the most stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.